molecular formula C8H7BrF2O B6290513 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, 95% CAS No. 2484889-23-6

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, 95%

Cat. No. B6290513
CAS RN: 2484889-23-6
M. Wt: 237.04 g/mol
InChI Key: KEZMOJBRHODGDX-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2484889-23-6 . It has a molecular weight of 237.04 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is 5-bromo-1,2-difluoro-3-(methoxymethyl)benzene . The InChI code is 1S/C8H7BrF2O/c1-12-4-5-2-6 (9)3-7 (10)8 (5)11/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a liquid . It has a molecular weight of 237.04 . The InChI code is 1S/C8H7BrF2O/c1-12-4-5-2-6 (9)3-7 (10)8 (5)11/h2-3H,4H2,1H3 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound has been utilized in the total synthesis of biologically active, naturally occurring molecules. For instance, Akbaba et al. (2010) demonstrated its application in synthesizing a natural product with potential biological activities, showcasing its utility in accessing complex molecular architectures from simpler starting materials (Akbaba et al., 2010).

Development of Molecular Electronics

In the realm of molecular electronics, 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene serves as a precursor for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are critical for developing electronic devices at the molecular level. This highlights its role in advancing materials science and engineering applications (Stuhr-Hansen et al., 2005).

Antibacterial Compounds from Marine Algae

Research on marine red algae Rhodomela confervoides led to the isolation of bromophenols, including derivatives of 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, which exhibited moderate antibacterial activity. This underscores the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).

Inhibition of Protein Tyrosine Phosphatase 1B

Bromophenol derivatives synthesized from red marine algae, including structures related to 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene, have shown moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments (Guo et al., 2011).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-bromo-1,2-difluoro-3-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMOJBRHODGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC(=C1)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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